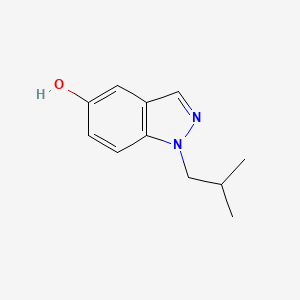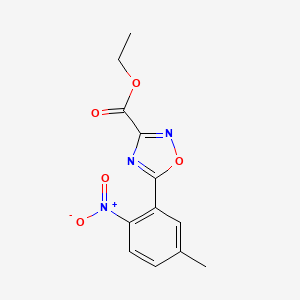![molecular formula C12H17N3O3 B8627256 6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one](/img/structure/B8627256.png)
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one is an organic compound that features a pyridine ring substituted with a nitro group, a hydroxyl group, and a 2-methylcyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is the nitration of a pyridine derivative followed by the introduction of the 2-methylcyclohexylamino group through nucleophilic substitution. The hydroxyl group can be introduced via selective reduction or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of acylated or alkylated products.
Scientific Research Applications
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group and amino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by acting as a ligand for certain proteins.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-nitropyridin-2-ol: Similar structure but lacks the 2-methylcyclohexyl group.
2-Methylcyclohexylamine: Contains the cyclohexylamino group but lacks the pyridine ring and nitro group.
5-Nitropyridin-2-ol: Contains the nitro and hydroxyl groups but lacks the cyclohexylamino group.
Uniqueness
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one is unique due to the presence of both the 2-methylcyclohexylamino group and the nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H17N3O3/c1-8-4-2-3-5-9(8)13-12-10(15(17)18)6-7-11(16)14-12/h6-9H,2-5H2,1H3,(H2,13,14,16) |
InChI Key |
WDTXQCCQDZDOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2=C(C=CC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(Butan-2-ylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B8627186.png)










